Introduction: The Significance of the Fluorinated Chroman-4-amine Scaffold
Introduction: The Significance of the Fluorinated Chroman-4-amine Scaffold
An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 5,7-Difluorochroman-4-amine hydrochloride (CAS No. 1392211-80-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and the specific difluoro-substitution at the 5 and 7 positions imparts unique physicochemical properties that are highly desirable in drug design, such as enhanced metabolic stability and lipophilicity.[1][2][3] This guide delves into the compound's core chemical properties, outlines detailed protocols for its synthesis from commercially available precursors, describes standard analytical characterization techniques, and explores its primary application as a key building block in the synthesis of advanced therapeutic agents. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of numerous biologically active molecules, including natural products like vitamin E. The introduction of an amine at the 4-position creates a chiral center and a versatile functional handle for further chemical modification. Such scaffolds have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to target proteins.[3] In the case of 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic ring are electron-withdrawing, which can modulate the basicity of the amine and the reactivity of the entire scaffold.[3] This compound, particularly as a stable hydrochloride salt, serves as a critical intermediate, most notably in the development of novel potassium-competitive acid blockers (P-CABs) for treating acid-related gastrointestinal disorders.[3][5][6]
Physicochemical and Safety Profile
The hydrochloride salt form of 5,7-Difluorochroman-4-amine enhances its stability, crystallinity, and handling properties compared to the free base, making it more suitable for storage and downstream applications.
Core Properties
| Property | Value | Source |
| CAS Number | 1392211-80-1 | [7] |
| Molecular Formula | C₉H₁₀ClF₂NO | [7] |
| Molecular Weight | 221.63 g/mol | [7] |
| IUPAC Name | 5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [7] |
| Appearance | Solid | [7] |
| Synonyms | 5,7-DIFLUOROCHROMAN-4-AMINE HCl | [7] |
Stability and Storage
Based on data for analogous chemical structures, the compound is generally stable under standard laboratory conditions.[8]
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Storage: Recommended storage is in a tightly sealed container in a dry, well-ventilated place, often at refrigerated temperatures (2-8°C) to ensure long-term integrity.[8]
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Conditions to Avoid: Avoid exposure to moisture and incompatible materials.[8]
-
Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides may provoke hazardous reactions.[8]
GHS Safety Information
The compound is classified with the GHS07 pictogram, indicating the following primary hazards:[7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[9] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[9]
Synthesis and Manufacturing Pathway
The synthesis of 5,7-Difluorochroman-4-amine hydrochloride is a multi-step process that begins with the construction of its ketone precursor, 5,7-Difluorochroman-4-one. The subsequent conversion to the target amine and its salt formation are standard, high-yielding transformations.
Caption: General synthetic workflow for 5,7-Difluorochroman-4-amine HCl.
Experimental Protocol 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)
This protocol is based on a well-established cyclization method.[10] The core principle is an intramolecular Friedel-Crafts acylation, where a strong acid catalyst enables the carboxylic acid moiety to acylate the electron-rich aromatic ring, forming the cyclic ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 3 volumes relative to the starting material weight). Cool the acid in an ice bath.
-
Addition of Starting Material: Slowly and portion-wise add 3-(3,5-difluorophenoxy)propionic acid (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir vigorously for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 40 volumes).
-
Isolation: A precipitate will form. Allow the slurry to stand for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the resulting white to off-white solid under vacuum to yield 5,7-Difluorochroman-4-one. A reported yield for this process is approximately 86%.[10]
Experimental Protocol 2: Reductive Amination and Salt Formation
This is a standard procedure for converting a ketone to a primary amine hydrochloride.
-
Reaction Setup: To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium acetate (approx. 10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise.
-
Causality: NaBH₃CN is chosen as it is mild enough to selectively reduce the imine in the presence of the ketone, minimizing side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Work-up (Free Base): Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5,7-Difluorochroman-4-amine free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M solution, 1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for quality control.
Spectroscopic Data (Predicted & Representative)
While specific spectra for this exact salt are proprietary, the expected data can be reliably predicted based on its structure and data from close analogues.[11]
Table 1: Nuclear Magnetic Resonance (NMR)
| Nucleus | Expected Chemical Shifts (δ ppm) | Key Features |
| ¹H NMR | 8.5-9.5 (broad s, 3H, -NH₃⁺)6.8-7.2 (m, 2H, Ar-H)4.2-4.5 (m, 2H, -OCH₂-)4.0-4.3 (m, 1H, -CH-NH₃⁺)2.0-2.5 (m, 2H, -CH₂-) | The broad signal for the ammonium protons (-NH₃⁺) is characteristic. Aromatic protons will show splitting due to coupling with fluorine. |
| ¹³C NMR | 150-160 (Ar-C-F, d)110-130 (Ar-C)95-105 (Ar-C-H, t)60-70 (-OCH₂-)45-55 (-CH-NH₃⁺)25-35 (-CH₂-) | Carbon atoms bonded to fluorine will appear as doublets (d) in the proton-decoupled spectrum due to C-F coupling. The aromatic C-H between the two fluorines will appear as a triplet (t). |
| ¹⁹F NMR | -100 to -120 | Two distinct signals are expected for the two non-equivalent fluorine atoms. |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
| Technique | Expected Values | Interpretation |
| MS (ESI+) | m/z ≈ 186.07 | Corresponds to the molecular ion of the free base [M+H]⁺ (C₉H₁₀F₂NO⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| IR (cm⁻¹) | ~2800-3100 (broad)~1600, ~1480~1200~1100 | Broad absorption for N-H stretching of the ammonium salt. C=C aromatic stretching. C-O ether stretching. C-F stretching. |
Role in Pharmaceutical Development: The Tegoprazan Case Study
The primary and most commercially significant application of this scaffold is in the synthesis of Tegoprazan , a modern potassium-competitive acid blocker (P-CAB).[3][5] The synthesis requires the specific (R)-enantiomer of the related compound, 5,7-Difluorochroman-4-ol. The amine discussed in this guide is a close synthetic relative and building block for similar structures. The general pathway highlights the importance of the chroman core.
Caption: Simplified pathway showing the role of the chroman scaffold in Tegoprazan synthesis.
The synthesis of the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, is typically achieved via an enzymatic asymmetric reduction of the ketone precursor.[8][12] This chiral alcohol is then coupled with a separate benzimidazole fragment via a nucleophilic substitution reaction, such as the Mitsunobu reaction, to form the final drug substance.[6] This demonstrates that the 5,7-difluorochroman core is not just a passive scaffold but a critical component whose stereochemistry is essential for the biological activity of the final drug.[6]
Conclusion
5,7-Difluorochroman-4-amine hydrochloride is more than a simple chemical intermediate; it is a well-characterized, high-value building block rooted in a privileged structural class. The strategic placement of fluorine atoms enhances its utility in modern drug discovery programs. A clear and scalable synthetic pathway, combined with robust analytical methods for its characterization, makes it a reliable component for research and development. Its direct lineage to potent therapeutics like Tegoprazan underscores its importance and ensures its continued relevance for scientists and researchers working at the forefront of medicinal chemistry.
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